molecular formula C13H10Cl2O4S B14630520 Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- CAS No. 55901-78-5

Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)-

Cat. No.: B14630520
CAS No.: 55901-78-5
M. Wt: 333.2 g/mol
InChI Key: RSVYIRQHLXEENT-UHFFFAOYSA-N
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Description

Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- is a complex organic compound with the molecular formula C13H8Cl2O4S. This compound is characterized by the presence of a phenoxy group substituted with dichloro and thienyl groups, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorophenol with 2-thiophenecarboxaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including hydroxymethylation and esterification, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

    2,3-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure but lacking the thienyl and hydroxymethyl groups.

Uniqueness

Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- is unique due to the presence of both dichloro and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

55901-78-5

Molecular Formula

C13H10Cl2O4S

Molecular Weight

333.2 g/mol

IUPAC Name

2-[2,3-dichloro-4-[hydroxy(thiophen-2-yl)methyl]phenoxy]acetic acid

InChI

InChI=1S/C13H10Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5,13,18H,6H2,(H,16,17)

InChI Key

RSVYIRQHLXEENT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)O

Origin of Product

United States

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